Cas no 5883-05-6 (3-[1,3,3-tris(2-cyanoethyl)-2-oxocyclohexyl]propanenitrile)

3-[1,3,3-tris(2-cyanoethyl)-2-oxocyclohexyl]propanenitrile structure
5883-05-6 structure
Product Name:3-[1,3,3-tris(2-cyanoethyl)-2-oxocyclohexyl]propanenitrile
CAS-nummer:5883-05-6
MF:C18H22N4O
MW:310.393483638763
CID:1611290
PubChem ID:79989
Update Time:2025-04-21

3-[1,3,3-tris(2-cyanoethyl)-2-oxocyclohexyl]propanenitrile Chemische en fysische eigenschappen

Naam en identificatie

    • 3-[1,3,3-tris(2-cyanoethyl)-2-oxocyclohexyl]propanenitrile
    • 2,2,6,6-tetracyanoethyl cyclohexanone
    • EINECS 227-559-5
    • 2-Oxo-1,1,3,3-cyclohexanetetrapropionitrile
    • 2,2,6,6-tetrakis(2-cyanoethyl)cyclohexanone
    • 3,3',3'',3'''-(2-oxocyclohexane-1,1,3,3-tetrayl)tetrapropanenitrile
    • 2-oxo-cyclohexane-1,1,3,3-tetrapropionitrile
    • 3,3',3'',3'''-(2-oxo-cyclohexane-1,1,3,3-tetrayl)-tetra-propionitrile
    • 1.1.3.3-Tetrakis-(2-cyan-aethyl)-cyclohexanon-(2)
    • BRN 3063826
    • cyclohexanone-2,2,6,6-tetrapropionitrile
    • 3,3',3'',3'''-(2-Oxo-cyclohexan-1,1,3,3-tetrayl)-tetra-propionitril
    • 2-Oxo-1,3,3-cyclohexanetetrapropionitrile
    • 1,1,3,3-Cyclohexanetetrapropionitrile, 2-oxo-
    • 2,2,6,6-tetracyanoethyl cyclohexanone; EINECS 227-559-5; 2-Oxo-1,1,3,3-cyclohexanetetrapropionitrile; 2,2,6,6-tetrakis(2-cyanoethyl)cyclohexanone; 3,3',3'',3'''-(2-oxocyclohexane-1,1,3,3-tetrayl)tetrapropanenitrile; 2-oxo-cyclohexane-1,1,3,3-tetrapropionitrile; 3,3',3'',3'''-(2-oxo-cyclohexane-1,1,3,3-tetrayl)-tetra-propionitrile; 1.1.3.3-Tetrakis-(2-cyan-aethyl)-cyclohexanon-(2); BRN 3063826; cyclohexanone-2,2,6,6-tetrapropionitrile; 3
    • STK806504
    • NS00046773
    • DTXSID60207558
    • WLN: L6VTJ B2CN B2CN F2CN F2CN
    • 4-10-00-03571 (Beilstein Handbook Reference)
    • 5883-05-6
    • 1,3,3-Cyclohexanetetrapropionitrile, 2-oxo-
    • AKOS001593262
    • NSC6942
    • SCHEMBL3988074
    • NSC405528
    • NSC 405528
    • NSC 6942
    • NSC-405528
    • NSC-6942
    • CVIHOXZFBYQKBG-UHFFFAOYSA-N
    • SR-01000398738
    • HMS1369H19
    • SR-01000398738-1
    • ChemDiv2_000173
    • Inchi: 1S/C18H22N4O/c19-12-2-8-17(9-3-13-20)6-1-7-18(16(17)23,10-4-14-21)11-5-15-22/h1-11H2
    • InChI-sleutel: CVIHOXZFBYQKBG-UHFFFAOYSA-N
    • LACHT: O=C1C(CCC#N)(CCC#N)CCCC1(CCC#N)CCC#N

Berekende eigenschappen

  • Exacte massa: 310.17956
  • Monoisotopische massa: 310.179
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 23
  • Aantal draaibare bindingen: 8
  • Complexiteit: 533
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 112A^2
  • XLogP3: 0.8

Experimentele eigenschappen

  • Dichtheid: 1.071
  • Kookpunt: 605.5°C at 760 mmHg
  • Vlampunt: 320°C
  • Brekindex: 1.485
  • PSA: 112.23
  • LogboekP: 3.92732
Aanbevolen leveranciers
Shandong Jing Kun Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Hebei Liye chemical Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Liye chemical Co.,Ltd
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk